N-(4-sec-butylphenyl)-2-furamide
Description
N-(4-sec-Butylphenyl)-2-furamide is a synthetic organic compound belonging to the 2-furamide class, characterized by a furan ring substituted with an amide group at the 2-position. The amide nitrogen is further attached to a 4-sec-butylphenyl moiety. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity due to the branched sec-butyl group, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-11(2)12-6-8-13(9-7-12)16-15(17)14-5-4-10-18-14/h4-11H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZCULVCKWTPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of 2-Furamide Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
*logP values estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Antihyperlipidemic Activity : N-(4-Benzoylphenyl)-2-furamide derivatives (3a, 3b) reduced serum cholesterol in rats by modulating lipid metabolism pathways, likely through PPAR-α/γ agonism .
- Metabolic Stability : Compounds with sulfamoyl or heterocyclic groups (e.g., tetrahydro-pyran in ) exhibited improved metabolic profiles compared to alkyl-substituted analogs, as inferred from structural trends.
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and sulfamoyl groups enhance solubility and target binding via polar interactions .
- Lipophilic Substituents : sec-Butyl and benzoyl groups improve membrane permeability but may increase off-target binding or hepatic metabolism .
- Bulkiness vs. Activity : Bulky substituents (e.g., dimethoxyphenyl in ) can hinder activity unless paired with complementary pharmacophores.
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